molecular formula C12H36GeO4Si4 B096636 Tetrakis(trimethylsiloxy)germane CAS No. 18766-53-5

Tetrakis(trimethylsiloxy)germane

Cat. No.: B096636
CAS No.: 18766-53-5
M. Wt: 429.4 g/mol
InChI Key: AKDCEFLFIHALOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(trimethylsiloxy)germane serves as a versatile synthetic intermediate in advanced materials research, particularly in the development of next-generation photoinitiators. In organogermanium chemistry, it is a crucial precursor for the synthesis of mixed-functionalized tetraacylgermanes, which are highly efficient photoinitiators . These germanium-based compounds are gaining significant attention as promising alternatives to traditional phosphorus-based photoinitiators due to their favorable properties, which include low toxicity and a bathochromic shift in their longest-wavelength absorption . Researchers utilize this compound to create novel, non-symmetric tetraacylgermanes that exhibit broadened n–π* absorption bands. This enhanced absorption profile significantly improves their photoactivity and enables efficient photobleaching when irradiated with LEDs at wavelengths up to 470 nm, making them ideal for applications requiring high penetration depth, such as in dental restorative materials, coatings, and 3D printing . The ongoing research and application of this compound and its derivatives are driven by the demand for more efficient, sustainable, and safe photochemical processes in industrial and medical sectors.

Properties

IUPAC Name

trimethyl-tris(trimethylsilyloxy)germyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36GeO4Si4/c1-18(2,3)14-13(15-19(4,5)6,16-20(7,8)9)17-21(10,11)12/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDCEFLFIHALOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Ge](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36GeO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587180
Record name 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18766-53-5
Record name 2,2,6,6-Tetramethyl-4,4-bis[(trimethylsilyl)oxy]-3,5-dioxa-2,6-disila-4-germaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Tetrakis Trimethylsilyl Germane and Its Derivatives

Established Synthetic Pathways to Tetrakis(trimethylsilyl)germane

Tetrakis(trimethylsilyl)germane is a pivotal precursor for generating silylated germanium compounds, particularly the tris(trimethylsilyl)germanide anion. Its synthesis is a fundamental step for accessing a broad spectrum of organogermanium derivatives.

Literature-Reported Preparations

The most widely recognized synthesis of tetrakis(trimethylsilyl)germane involves the reductive coupling of a germanium tetrahalide with chlorotrimethylsilane (B32843) using an alkali metal. A common method employs germanium tetrachloride (GeCl₄), chlorotrimethylsilane, and lithium metal in a solvent such as tetrahydrofuran (B95107) (THF).

This approach, analogous to the one reported for tetrakis(trimethylsilyl)silane (B1295357) in 1964, has been adapted for industrial-scale production, underscoring its reliability. google.comresearchgate.net The reaction is typically initiated at low temperatures (e.g., -60°C to -30°C) and then allowed to warm to room temperature or heated to reflux to ensure completion. orgsyn.org

Table 1: Key Components for the Synthesis of Tetrakis(trimethylsilyl)germane
ReactantRoleCommon SolventKey Condition
Germanium Tetrachloride (GeCl₄)Germanium sourceTetrahydrofuran (THF)Low-temperature initiation
Chlorotrimethylsilane ((CH₃)₃SiCl)Trimethylsilyl (B98337) group sourceTetrahydrofuran (THF)Used in stoichiometric excess
Lithium (Li)Reducing agentTetrahydrofuran (THF)Finely divided for reactivity

Desilylation Reactions for Germanide Formation

A primary application of tetrakis(trimethylsilyl)germane is its role as a precursor to the tris(trimethylsilyl)germanide anion, [(Me₃Si)₃Ge]⁻. This transformation is accomplished via a desilylation reaction, where one of the four trimethylsilyl groups is cleaved from the central germanium atom. This process is analogous to the cleavage of tetrakis(trimethylsilyl)silane with methyllithium (B1224462) (MeLi) to produce the corresponding silyl (B83357) anion, (Me₃Si)₃SiLi. wikipedia.org The desilylation is generally achieved by reacting tetrakis(trimethylsilyl)germane with a strong base.

Synthesis of Tris(trimethylsilyl)germanide Species

The tris(trimethylsilyl)germanide anion is a highly useful nucleophilic reagent in organometallic chemistry, facilitating the formation of new germanium-element bonds. Its synthesis from tetrakis(trimethylsilyl)germane is a crucial enabling step.

Generation via Base-Mediated Approaches

The generation of tris(trimethylsilyl)germanide is effectively performed using strong, non-nucleophilic bases. Metal alkoxides, especially potassium tert-butoxide (KOtBu), are commonly used for this purpose. acs.org The reaction entails the nucleophilic attack of the base on one of the silicon atoms, resulting in the cleavage of a Ge-Si bond and the formation of the germanide anion along with a silyl ether byproduct.

The general reaction is: Ge(Si(CH₃)₃)₄ + MOR → M⁺[(Me₃Si)₃Ge]⁻ + (CH₃)₃SiOR (where M = alkali metal, R = alkyl group)

This direct method offers a straightforward route to various alkali metal germanide salts. acs.org

Counterion Effects on Germanide Isolation and Reactivity

The choice of the counterion (the cation associated with the germanide anion) significantly influences the isolation and subsequent reactivity of the germanide species. acs.org

Isolation : The solubility of the resulting germanide salt is heavily dependent on the counterion. For instance, while sodium germanide salts can be readily isolated, the corresponding rubidium and cesium derivatives show high solubility, which complicates their complete isolation. acs.org

Reactivity : The nature of the M-Ge bond, which varies from ionic to covalent depending on the metal and solvent, governs the nucleophilicity and reaction pathways of the germanide. Lithium tris(trimethylsilyl)germanide is a common reagent for transferring the (Me₃Si)₃Ge group to transition metal centers, such as in the formation of stable germyl (B1233479) derivatives of hafnium. acs.org The use of potassium tert-butoxide with a crown ether like 18-crown-6 (B118740) can generate a more reactive, "naked" germanide anion.

Chemical Transformations Originating from Tetrakis(trimethylsilyl)germane

The main chemical transformation of tetrakis(trimethylsilyl)germane is its conversion to the tris(trimethylsilyl)germanide anion, which then acts as a versatile synthetic intermediate. The reactivity of the [(Me₃Si)₃Ge]⁻ anion is defined by its nucleophilicity, enabling it to react with a diverse range of electrophiles to create new covalent bonds at the germanium center.

Table 2: Key Reactions of the Tris(trimethylsilyl)germanide Anion
ElectrophileProduct TypeExampleReference
Organometallic HalidesTransition Metal-Germyl ComplexesReaction with (η⁵-C₅Me₅)Cl₃Hf to form (η⁵-C₅Me₅)Cl₂HfGe(SiMe₃)₃ acs.org
Acid HalidesAcylgermanes / GermenolatesReaction with mesitoylfluoride to yield triacylgermenolates acs.org
Protic AcidsTris(trimethylsilyl)germaneQuenching with an acid source to produce (Me₃Si)₃GeH nih.gov
Alkynes & AlkenesHydrogermylation ProductsAddition of (Me₃Si)₃GeH (formed from the germanide) across multiple bonds nih.gov

The addition of tris(trimethylsilyl)germane, (Me₃Si)₃GeH—formed by the protonation of the germanide—to unsaturated compounds such as alkynes occurs with high stereo- and regioselectivity. nih.gov However, the addition to simple alkenes is often reversible, suggesting a nuanced thermodynamic profile for these reactions. nih.gov

Pathways to Tetraacylgermanes

Tetraacylgermanes have emerged as a significant class of photoinitiators, demonstrating high efficiency for visible-light-induced free-radical polymerization. nih.gov A convenient one-pot synthetic protocol has been developed to produce tetraacylgermanes, such as Ge[C(O)R]₄ where R can be mesityl or phenyl, in yields greater than 85%. nih.gov This method represents a notable advancement over more complex, multi-step procedures required for other germanium-based photoinitiators like Di(4-methoxybenzoyl)diethylgermane (Ivocerin), which are often costly and less efficient for curing at wavelengths above 500 nm. nih.gov

The synthesis of these compounds often involves crucial intermediates known as germenolates. nih.govresearchgate.net Symmetrically substituted tetraacylgermanes, while effective, can suffer from low solubility due to their high melting points, which limits their applications. nih.gov The development of pathways to non-symmetrically substituted derivatives aims to overcome this limitation. nih.gov

The efficiency of tetraacylgermanes as photoinitiators is confirmed through various analytical techniques, including photobleaching (UV/Vis), time-resolved EPR (CIDEP), and NMR/CIDNP investigations, as well as photo-DSC studies. nih.gov These compounds exhibit strong n–π* absorption bands that are crucial for the photoinduced cleavage of the Ge−C bond, initiating the polymerization process. nih.govresearchgate.net

Derivatization for Mixed-Functionalized Organogermanes

To address the solubility issues of symmetrical tetraacylgermanes and enhance their properties, two primary one-pot synthetic pathways have been established to create mixed-functionalized, non-symmetric acylgermanes. nih.govresearchgate.net Both strategies utilize tetrakis(trimethylsilyl)germane as the starting material and proceed through a key germenolate intermediate. researchgate.net

Method A: This pathway begins with the reaction of tetrakis(trimethylsilyl)germane with equimolar amounts of potassium tert-butoxide (KOtBu) and an acid chloride to form a tris(trimethylsilyl)acylgermane. nih.gov This intermediate is then treated with another equivalent of KOtBu to generate a germenolate. The in-situ addition of a threefold excess of a different acid fluoride (B91410) results in the desired non-symmetric, mixed-functionalized tetraacylgermane. nih.gov

Method B: This alternative route also starts with tetrakis(trimethylsilyl)germane. nih.gov An equimolar amount of KOtBu is added, followed by 3.1 equivalents of mesitoyl fluoride, leading to the formation of a stable germenolate intermediate. nih.gov This direct approach has been noted to generally provide higher yields. nih.gov

These mixed-functionalized derivatives exhibit improved solubility and broadened n–π* absorption bands, which enhances their photoactivity. nih.govnih.gov For instance, compounds synthesized through these methods show higher absorption at wavelengths above 450 nm, leading to efficient photobleaching with a 470 nm LED light source. nih.govresearchgate.net The quantum yields for these compounds are reported to be in the range of 0.15 to 0.57, varying with the aroyl substituents. nih.govresearchgate.netresearchgate.net

Compound Synthesis Method Key Reactants Quantum Yield (Φ) Absorption Max (λmax) Reference
Mesitoyltris(o-toluoyl)germane (4a)Method ATetrakis(trimethylsilyl)germane, KOtBu, o-toluoyl fluoride0.52~390 nm, tails to 475 nm nih.govresearchgate.net
Trimesitoyl(p-anisoyl)germane (6b)Method BTetrakis(trimethylsilyl)germane, KOtBu, mesitoyl fluorideNot specifiedTails up to 525 nm nih.gov
Mixed Tetraacylgermanes (general)A & BTetrakis(trimethylsilyl)germane, KOtBu, Acid Halides0.15 - 0.57Broadened n–π* bands nih.govresearchgate.net

Formation of Germasila-Adamantanes

Germasila-adamantanes, which are molecular building blocks analogous to cutouts of silicon/germanium alloys, can be synthesized regioselectively. nih.gov A key strategy involves a cationic sila-Wagner-Meerwein (SWM) rearrangement starting from cyclic precursors. nih.gov This rearrangement allows for the precise placement of germanium atoms into the bridgehead positions of the adamantane (B196018) cage structure. nih.gov

This synthetic control is significant as it enables the deliberate shifting of germanium atoms from the periphery of the cage into the more stable bridgehead positions. nih.gov The result is the formation of germasila-adamantanes with a defined germanium content and controlled regiochemistry, opening avenues for creating novel materials with tailored properties derived from their unique, diamondoid structures. nih.gov

Mechanistic Insights into the Reactivity of Tetrakis Trimethylsilyl Germane

Cationic Rearrangement Mechanisms

The reactivity of organosilicon and organogermanium compounds, particularly under acidic conditions, often involves fascinating skeletal rearrangements. These transformations, which are crucial for the synthesis of complex oligo- and polysilanes, are believed to proceed through cationic intermediates. sciencesconf.org The study of these mechanisms provides fundamental insights into the behavior of these heavy-atom analogues of carbenium ions.

Wagner-Meerwein Type Rearrangements in Polysilanes and Polygermasilanes

A classic example of skeletal reorganization in organometallic chemistry is the Wagner-Meerwein type rearrangement. In the context of polysilanes and polygermasilanes, this involves the migration of a silyl (B83357) or germyl (B1233479) group, a process catalyzed by Lewis acids. A key reaction that serves as a model for these transformations is the rearrangement of tris(trimethylsilyl)silyltrimethylgermane into the more stable tetrakis(trimethylsilyl)germane. nih.govacs.orgresearchgate.net This reaction is considered archetypal for many synthetically useful Lewis acid-catalyzed skeletal rearrangements in this class of compounds. acs.org

These rearrangements are understood to proceed via cationic intermediates, and their study has been facilitated by techniques such as low-temperature NMR spectroscopy, which allows for the trapping and characterization of these highly reactive species. sciencesconf.org The close chemical relationship between silicon and germanium suggests that the mechanistic insights gained from studying germapolysilanes are also significant for understanding the reactivity of polysilanes. acs.org

Elucidation of Germylium Ion and Silyl Cation Intermediates

The investigation into the rearrangement of tris(trimethylsilyl)silyltrimethylgermane to tetrakis(trimethylsilyl)germane has provided direct evidence for the involvement of several cationic intermediates. acs.orgresearchgate.netacs.org Through the use of 29Si NMR spectroscopy, researchers have been able to identify and characterize these transient species. acs.orgresearchgate.net

The proposed mechanism involves a cascade of isomeric cations. acs.org The reaction is initiated by the formation of an incipient germyl cation, which then undergoes a series of rearrangements, ultimately leading to a more stable silyl cation that forms the final product. acs.org The clean interconversion of these germylium and silyl cation intermediates has been observed at low temperatures, providing strong support for the proposed pathway. acs.org The identity of these cationic species has been further confirmed through their independent synthesis and NMR characterization. acs.orgresearchgate.netacs.org These studies have demonstrated the clean conversion of a silylgermyl toluenium ion to a germylsilyl toluenium ion at -20 °C. acs.org

Base-Induced Reactivity and Anionic Species Formation

The reaction of tetrakis(trimethylsilyl)germane with potassium tert-butoxide (KOtBu) provides a convenient route to functionalized germane (B1219785) derivatives through the formation of anionic intermediates. nih.govd-nb.info This reactivity is central to the synthesis of various acylgermanes.

The addition of an equimolar amount of KOtBu to tetrakis(trimethylsilyl)germane leads to the formation of a potassium germanide. nih.gov This is visually indicated by a color change in the reaction solution to yellow. nih.gov This germanide can then react with acid chlorides or fluorides. For instance, the reaction with an acid chloride can yield a tris(trimethylsilyl)acylgermane. nih.gov This intermediate can be further functionalized by another treatment with KOtBu to generate a crucial germenolate intermediate, which can then be reacted with an excess of an acid fluoride (B91410) to produce nonsymmetric tetraacylgermanes. nih.gov

Alternatively, a stable germenolate intermediate can be formed by reacting tetrakis(trimethylsilyl)germane with equimolar amounts of KOtBu and subsequently with mesitoyl fluoride. nih.gov This direct method has been reported to generally provide higher yields. nih.gov

Photochemical Pathways and Radical Intermediates in Derivatives

Tetraacylgermanes, which can be synthesized from tetrakis(trimethylsilyl)germane, are of significant interest as photoinitiators due to their photochemical reactivity. nih.gov Their mechanism of action involves the generation of radical intermediates upon exposure to light.

Alpha-Cleavage Processes

Upon irradiation, tetraacylgermanes undergo α-cleavage, a process where the bond between the germanium atom and a carbonyl group breaks, generating a germyl radical and an acyl radical. nih.gov The nature of the substituents on the acyl groups can influence which groups are cleaved. For example, in certain mixed-functionalized tetraacylgermanes, only the mesitoyl groups are cleaved off, while in others, both mesitoyl and other aroyl groups can undergo α-cleavage. nih.gov

Chemically induced dynamic nuclear polarization (CIDNP) studies have provided insights into the subsequent reactions of these radicals. The data suggests that the germyl radicals generated from these tetraacylgermanes preferentially add to the tail (β-position) of a monomer like butyl acrylate. nih.gov

Quantum Yield Determinations

The efficiency of the photochemical cleavage process can be quantified by the quantum yield of dissociation (Φd). This value represents the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed by the system. For a series of tetraacylgermanes, the quantum yield of dissociation was calculated for measurements performed at an irradiation wavelength of 385 nm. d-nb.info The initial light intensity (I0) was determined to be 1.06 x 10-6 mol L-1 s-1. d-nb.info The photobleaching rate, which is related to the consumption of the photoinitiator, was also investigated. For instance, a para-acetoxy substituted tetraacylgermane exhibited outstanding photobleaching compared to other derivatives. d-nb.info The rate of polymerization (Rp) is another important parameter, and for some derivatives, it was found to be higher when irradiated at 385 nm compared to 460 nm, although exceptions were noted. d-nb.info

Hydrometallation and Carboboration Reactions Involving Organogermanes

Hydrometallation and carboboration are powerful synthetic tools for the functionalization of unsaturated carbon-carbon bonds. In the context of organogermanes, these reactions provide pathways to more complex and functionalized germanium-containing molecules.

Hydrometallation: This reaction involves the addition of a metal-hydride bond across a C-C multiple bond. Hydrogermylation, the addition of a Ge-H bond, is a key method for synthesizing organogermanium compounds. wikipedia.orgnih.gov While this reaction can be catalyzed by various transition metals like ruthenium, palladium, rhodium, and platinum, recent efforts have also focused on more sustainable catalysts based on iron, manganese, and cobalt. nih.gov The mechanism of hydrogermylation can proceed through different pathways depending on the catalyst and substrates, but it generally involves the coordination of the unsaturated bond to the metal center, followed by migratory insertion of the germyl group and the hydride.

Carboboration: This reaction involves the simultaneous addition of a carbon-boron bond across a C-C multiple bond, creating a new C-C bond and a versatile C-B bond in a single step. wikipedia.org While less common than hydroboration, carboboration is a valuable transformation. The use of highly electrophilic boranes, such as those with pentafluorophenyl groups, has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions. nih.govrsc.org In some cases, the reaction can even proceed via the cleavage of unactivated C-C bonds. nih.gov While specific examples involving the direct carboboration of Tetrakis(trimethylsiloxy)germane are not prominent, the general principles suggest that the unsaturated moieties in related organogermane structures could be susceptible to such transformations, providing a route for further molecular elaboration.

The table below summarizes some general characteristics of these reactions for organogermanes.

Reaction TypeGeneral ReactantsKey Features
Hydrogermylation Organogermane with Ge-H bond, Alkene/AlkyneForms new Ge-C and C-H bonds; Often requires a catalyst (transition metals or Lewis acids). nih.gov
Carboboration Organoborane, Alkene/AlkyneForms new C-C and C-B bonds; Can be catalyzed or uncatalyzed depending on the electrophilicity of the borane. wikipedia.orgnih.gov

Computational Chemistry and Theoretical Investigations of Tetrakis Trimethylsilyl Germane Systems

Quantum Mechanical Studies (DFT, Ab Initio)

Quantum mechanical studies are fundamental to modern computational chemistry, offering a detailed description of molecular systems from first principles. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. For instance, calculations on related organosilicon and organogermanium compounds, such as tetrakis[(chloromethyl)dimethylsilylethynyl]germane, have utilized MP2 methods with basis sets like 6-311G(d,p) to investigate their molecular structures. researchgate.net These studies provide valuable benchmarks by comparing calculated geometries with experimental data from X-ray analysis. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. nih.govnih.gov Functionals like B3LYP are commonly used to investigate the geometries, reaction mechanisms, and spectroscopic properties of molecules. nih.gov For complex systems like germanium alkoxides, DFT can elucidate the nature of intermediates and transition states involved in chemical reactions. rsc.org While specific DFT studies on tetrakis(trimethylsiloxy)germane are not widely published, the methodology is well-suited to explore its properties. For example, DFT has been used to study the protonation of olefins on solid acids, revealing that alkoxide intermediates are formed via carbenium-ion-like transition states. ceitec.eu

The choice of method and basis set is crucial for obtaining accurate results. For a molecule containing heavier elements like germanium, appropriate basis sets that account for relativistic effects may be necessary for high-accuracy calculations.

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure is key to explaining a molecule's stability, reactivity, and physical properties. Several computational techniques are employed to analyze the bonding within this compound systems.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.netacs.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govwikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govwikipedia.org

For a molecule like this compound, the HOMO is expected to be localized on the oxygen lone pairs, while the LUMO would likely involve antibonding orbitals associated with the Ge-O or Si-O bonds. The precise energies and gap can be calculated using DFT methods. nih.gov Analysis of the HOMO and LUMO can help determine where charge transfer occurs within the molecule.

Table 1: Key Concepts of HOMO-LUMO Analysis

ParameterDescriptionChemical Significance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron; related to ionization potential.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron; related to electron affinity.
HOMO-LUMO Gap Energy difference between LUMO and HOMOIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). researchgate.net This method allows for the quantitative analysis of concepts like hybridization and charge distribution.

The Wiberg Bond Index (WBI), derived from NBO analysis, provides a measure of the bond order between two atoms. It quantifies the extent of electron sharing and is a useful tool for assessing bond strength and character. nih.gov For example, a WBI value close to 1.0 suggests a single bond, while values around 1.4 can indicate delocalized double bond character, as seen in benzene.

In the context of this compound, calculating the WBI for the Ge-O and Si-O bonds would provide quantitative insight into their covalent character. Comparing the WBI of the Ge-O bond to that of the Si-O bond in its silicon analog, tetrakis(trimethylsiloxy)silane (B1585261), could reveal differences in bond strength stemming from the different central atoms. Generally, a lower WBI suggests a weaker, more easily broken bond, which can be critical for predicting reaction pathways. Studies on other germanium compounds have used WBI to indicate bond formation between germanium and other atoms like nitrogen or carbon.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This involves identifying stable reactants, products, and intermediates, as well as locating the high-energy transition states that connect them.

For a molecule like this compound, theoretical modeling could be used to study its hydrolysis or thermal decomposition pathways. The process begins by optimizing the geometries of the proposed reactants, intermediates, and products. Subsequently, a search for the transition state (TS) structure—a first-order saddle point on the potential energy surface—is performed. Methods like DFT are commonly employed for these calculations.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction, which is a key determinant of the reaction rate. This type of analysis has been successfully applied to understand interconversions between isomers of other germanium clusters and the mechanisms of reactions involving germanium compounds. nih.gov

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predictions are powerful for several reasons: they can aid in the interpretation of experimental spectra, help assign specific spectral features to particular molecular motions or atoms, and validate the accuracy of the computational model itself.

By performing a frequency calculation on the optimized geometry of this compound, one can obtain its theoretical vibrational spectrum. The calculated frequencies for Ge-O-Si stretching and bending modes can be compared with experimental data from FT-IR or Raman spectroscopy. A good agreement between the calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared to experimental data. For this compound, predicting the ¹H, ¹³C, ²⁹Si, and even ⁷³Ge NMR spectra would be possible. This comparison is a stringent test of the quality of the underlying quantum chemical calculation. researchgate.net

Strategic Applications of Tetrakis Trimethylsilyl Germane As a Synthetic Precursor

Role in the Synthesis of Advanced Functional Materials

The compound is a key starting material for the creation of sophisticated materials with tailored properties for high-technology applications, ranging from additive manufacturing to semiconductor devices.

Tetrakis(trimethylsiloxy)germane has emerged as a vital precursor in the synthesis of a new class of highly efficient photoinitiators for radical polymerization, particularly tetraacylgermanes. google.comd-nb.info These germanium-based photoinitiators are especially valuable in additive manufacturing, such as lithography-based ceramic manufacturing (LCM), where they enable the precise curing of ceramic-filled resins. d-nb.info

The synthesis of tetraacylgermanes can be achieved through the reaction of tetrakis(trimethylsilyl)germane with acid fluorides. d-nb.info This method provides a direct and efficient route to these desirable compounds, which were previously more difficult to access. google.comnih.gov The resulting acylgermane photoinitiators exhibit several advantageous properties, including:

Strong Absorption in the Visible Spectrum : Unlike many conventional photoinitiators, acylgermanes absorb light well into the visible range, up to 500 nm, making them compatible with safer, long-wavelength light sources like LEDs. unileoben.ac.at

High Reactivity : Upon exposure to light, the Ge-C(O) bond cleaves, generating highly reactive germyl (B1233479) radicals that efficiently initiate polymerization. unileoben.ac.atacs.org

Low Toxicity : Germanium-based photoinitiators have shown lower toxicity compared to some traditional initiators, which is a significant advantage for applications in fields like dental materials. unileoben.ac.atnih.gov

The development of these photoinitiators, including mono-, bis-, tris-, and tetraacylgermanes, has expanded the toolbox for photopolymerization, enabling the fabrication of advanced composites, dental fillings, and complex 3D-printed objects. nih.govnih.govsemanticscholar.org

Table 1: Classes of Acylgermane Photoinitiators

ClassGeneral StructureSignificanceKey Applications
Monoacylgermanes R₃Ge-C(O)R'First generation of Ge-based photoinitiators; good efficiency.Dental composites, coatings. nih.govnih.gov
Bisacylgermanes R₂Ge-(C(O)R')₂Enhanced extinction coefficients, leading to faster and deeper curing. nih.govsemanticscholar.orgHigh-performance dental composites (e.g., Ivocerin®). nih.gov
Tris- & Tetraacylgermanes RGe-(C(O)R')₃ & Ge-(C(O)R')₄Accessible via precursors like this compound; excellent long-wavelength absorption. google.comd-nb.infonih.gov3D printing, lithography-based ceramic manufacturing, photopolymerizable adhesives. d-nb.infonih.gov

This compound serves as a molecular precursor for producing germanium-silicon (Ge-Si) materials, which are fundamental to the semiconductor industry. Silicon-germanium (SiGe) alloys are prized for their tunable electronic and optical properties, which are leveraged in advanced electronic devices like high-speed transistors and heterojunction bipolar transistors. universitywafer.com

The compound provides a single-source precursor containing both germanium and silicon, allowing for the formation of Ge-Si bonds and SiGe alloys under controlled conditions. The decomposition of such precursors can lead to the formation of SiGe thin films or nanoparticles, which are essential for modern microelectronics. utexas.edu The ability to grow strained SiGe layers on silicon substrates is particularly important, as the strain enhances carrier mobility, leading to faster and more efficient transistors. researchgate.net

The key advantages of using SiGe in semiconductor devices include:

Enhanced Carrier Mobility : Strain in SiGe layers improves the speed at which electrons and holes move through the material. researchgate.net

Tunable Bandgap : The electronic bandgap of the alloy can be precisely controlled by varying the germanium content, allowing for the engineering of heterostructures with specific electronic properties. researchgate.net

Compatibility with CMOS Technology : SiGe can be integrated into existing silicon-based manufacturing processes, making it a cost-effective way to boost performance. universitywafer.com

Atomistic-level understanding of how germanium incorporates into silicon and silicon dioxide (SiO₂) matrices is crucial for controlling the formation of Ge nanocrystals for applications in memory devices and optoelectronics. utexas.edu Precursors like this compound are instrumental in research aimed at achieving this level of control.

Table 2: Properties and Applications of SiGe Alloys

PropertyDescriptionImpact on Semiconductor Devices
Lattice Constant Larger than pure silicon, dependent on Ge concentration. researchgate.netEnables the growth of strained layers, which is key to mobility enhancement.
Bandgap Indirect, but can be engineered to be smaller than silicon's. Strain can further modify it. researchgate.netCrucial for creating heterojunctions for hole and electron confinement in transistors.
Carrier Mobility Significantly enhanced for both electrons and holes in strained configurations. researchgate.netLeads to higher transistor switching speeds and improved device performance.
Thermal Conductivity Lower than that of pure silicon.Can be a consideration in the thermal management of high-power devices.

Building Block in Complex Inorganic and Organometallic Syntheses

The defined stoichiometry and reactive sites of this compound make it an excellent building block for constructing intricate molecular architectures containing germanium and silicon.

The compound is a precursor for creating well-defined, three-dimensional germanium-silicon frameworks. These structures are of significant scientific interest as they serve as molecular models for bulk SiGe alloys and can exhibit unique properties. A notable example is the synthesis of germasila-adamantanes, which are cage-like molecules with a diamond-like (adamantane) core structure composed of both silicon and germanium atoms. nih.gov

These syntheses can involve cationic rearrangement reactions, where a deliberate and selective shift of germanium atoms can be induced to form the most stable isomeric structure. nih.gov This level of synthetic control allows for the rational design of molecular models for mixed silicon-germanium materials, providing insights into their structural and electronic properties at the molecular level. nih.gov The ability to create such precise frameworks opens possibilities for designing new catalysts or materials with tailored electronic properties.

Expanding on the synthesis of Ge-Si frameworks, this compound is implicated in the creation of mixed-element adamantane (B196018) and siloxane-type cage structures. The adamantane scaffold is a ubiquitous and highly stable structural motif found in compounds across the periodic table. semanticscholar.org Synthesizing adamantane cages containing both germanium and silicon (germasila-adamantanes) is a significant achievement in inorganic chemistry. nih.gov These compounds are created with the germanium atoms occupying specific bridgehead positions within the cage, demonstrating a high degree of regioselectivity. nih.gov

The term "silocane" refers to siloxane structures, which are characterized by Si-O-Si linkages. This compound itself is a germasiloxane. It can be used as a starting point to build more complex, cage-like germasiloxane structures. These compounds are related to polysilsesquioxanes and can be used to create hybrid organic-inorganic materials. The synthesis of adamantane-type clusters is a broad field, encompassing purely inorganic anions like [Ge₄S₁₀]⁴⁻ and [Ge₄Se₁₀]⁴⁻, which highlights the general stability and importance of this structural type. northwestern.edunorthwestern.edu The synthesis of molecular germasila-adamantanes from precursors like this compound represents a sophisticated approach to creating precisely defined mixed-element materials. nih.gov

Table 3: Examples of Adamantane-Type Structures Containing Germanium

Adamantane TypeComposition of CorePrecursor/Synthesis ContextSignificance
Germasila-adamantane Germanium and SiliconSynthesized from organogermasilane precursors via cationic rearrangement. nih.govMolecular models for SiGe alloys; demonstrates precise synthetic control over atom placement. nih.gov
Thiogermanate Germanium and Sulfur ([Ge₄S₁₀]⁴⁻)Formed via reaction of Na₄Ge₄S₁₀ with surfactant salts. northwestern.eduBuilding blocks for mesoporous sulfidic materials. northwestern.edu
Selenogermanate Germanium and Selenium ([Ge₄Se₁₀]⁴⁻)Formed via reaction of K₄Ge₄Se₁₀ with surfactant salts. northwestern.eduUsed to create lamellar inorganic-organic hybrid phases. northwestern.edu
Adamantane (Parent) Carbon ((CH)₄(CH₂)₆)Organic molecule; parent structure for this class of compounds. semanticscholar.orgFundamental structural motif in chemistry due to its high stability. semanticscholar.org

Comparative Analysis with Analogous Group 14 Organometallics

Structural and Electronic Comparisons with Tetrakis(trimethylsilyl)silane (B1295357)

A comparison between Tetrakis(trimethylsiloxy)germane and Tetrakis(trimethylsilyl)silane highlights fundamental differences in their core structures and electronic environments. The most significant distinction lies in the atomic linkages to the central atom. In this compound, the central germanium atom is bonded to four oxygen atoms, each acting as a bridge to a trimethylsilyl (B98337) group (Ge-O-Si). In contrast, Tetrakis(trimethylsilyl)silane features a central silicon atom directly bonded to four other silicon atoms (Si-Si). cbpbu.ac.in

This structural variance has profound electronic consequences. The Ge-O bond is highly polarized due to the significant electronegativity difference between germanium and oxygen. This introduces a considerable degree of ionic character to the bond. The Si-Si bond in Tetrakis(trimethylsilyl)silane, being between identical atoms, is purely covalent. The presence of the electronegative oxygen atoms in the germane (B1219785) compound makes the central germanium atom more electron-deficient (more electrophilic) compared to the central silicon atom in the silane (B1218182) analogue.

Table 1: Comparative Structural and Physical Properties
PropertyThis compoundTetrakis(trimethylsilyl)silane
FormulaC₁₂H₃₆GeO₄Si₄ thsci.comC₁₂H₃₆Si₅
Molar Mass429.28 g/mol320.85 g/mol
Central AtomGermanium (Ge)Silicon (Si)
LigandTrimethylsiloxy (-OSi(CH₃)₃)Trimethylsilyl (-Si(CH₃)₃)
Central LinkageGe-O-SiSi-Si
Physical StateLiquid (presumed)Colorless solid quora.com
CAS Number18766-53-5 thsci.comlookchem.com4098-98-0

Contrasts with Heavier Group 14 Analogues (Tin and Lead)

When moving down Group 14 from germanium to tin (Sn) and lead (Pb), predictable trends emerge in the properties of their Tetrakis(trimethylsiloxy) analogues: Sn[OSi(CH₃)₃]₄ and Pb[OSi(CH₃)₃]₄. The primary factor governing these changes is the increase in the atomic radius and metallic character of the central atom.

The strength of the bond between the central atom and the oxygen of the siloxy ligand (M-O bond) decreases down the group. The Si-O bond is notably strong, partly due to partial π-bonding. libretexts.org This effect diminishes for heavier elements. Consequently, the order of bond strength and thermal stability is expected to be: Si-O > Ge-O > Sn-O > Pb-O. quora.com This trend implies that Tetrakis(trimethylsiloxy)stannane and Tetrakis(trimethylsiloxy)plumbane are progressively less stable than their germanium counterpart.

This decrease in bond strength is accompanied by an increase in bond length. The larger atomic radii of tin and lead result in longer M-O bonds. For instance, the mean Ge-O bond length is about 1.85 Å, whereas Sn-O bonds are longer, and Pb-O bonds are longer still. nih.gov The increasing size and number of electron shells in Sn and Pb also lead to greater polarizability of the M-O bond.

Another key trend is the increasing stability of the +2 oxidation state over the +4 state for heavier elements, known as the "inert pair effect". libretexts.org While germanium, tin, and lead are all in the +4 oxidation state in these compounds, the underlying chemistry suggests that the lead analogue would be the most susceptible to reduction to a Pb(II) species.

Table 2: Comparison of Central Atom-Oxygen Bond Properties in Group 14 Tetrakis(trimethylsiloxy) Compounds
PropertyGe[OSi(CH₃)₃]₄Sn[OSi(CH₃)₃]₄ (estimated)Pb[OSi(CH₃)₃]₄ (estimated)
Central AtomGermaniumTinLead
Mean M-O Bond Length (Å)~1.85 nih.gov> 1.95> 2.05
Relative M-O Bond StrengthHighModerateLow quora.com
Relative Thermal StabilityHighModerateLow
Bond CharacterPolar CovalentMore Polar/IonicHighly Polar/Ionic

Stereoelectronic Effects of Silyl (B83357) versus Other Substituents on Germanium

The stereoelectronic effects of the trimethylsiloxy (-OSi(CH₃)₃) substituent are distinct when compared to other common substituents on a germanium center, such as a trimethylsilyl group (-Si(CH₃)₃) or a simple alkyl group (e.g., -CH₃).

The defining feature of the trimethylsiloxy group is the Ge-O-Si linkage. The highly electronegative oxygen atom acts as a strong sigma (σ) electron-withdrawing group, which inductively pulls electron density away from the germanium center. This is in stark contrast to a trimethylsilyl group directly attached to germanium (Ge-Si). The Si atom is less electronegative than germanium, making the -Si(CH₃)₃ group a σ-electron donor, thus increasing electron density at the germanium center.

Furthermore, the oxygen atom in the -OSi(CH₃)₃ ligand possesses lone pairs of electrons that can potentially participate in pi (π) bonding (pπ-dπ back-bonding) with the empty d-orbitals of both the germanium and silicon atoms. This delocalization can influence the Ge-O bond order and the geometry around the germanium center. An alkyl group like methyl lacks such lone pairs and engages primarily in sigma bonding.

The steric bulk of the trimethylsiloxy group is also significant. While comparable in size to a trimethylsilyl group, the flexible Ge-O-Si bond angle allows for different conformational arrangements compared to the more rigid Ge-Si bond. This combination of a strong inductive withdrawing effect, potential for π-interaction, and significant steric hindrance defines the unique influence of the trimethylsiloxy substituent on the reactivity and stability of the germanium center.

Table 3: Electronic Effects of Different Substituents on a Germanium Center
Substituent (R in R-Ge)Type of Ge-R BondPrimary Electronic EffectImpact on Ge Center Electron Density
-OSi(CH₃)₃Ge-OStrong σ-Inductive Withdrawal (by O)Decreases
-Si(CH₃)₃Ge-Siσ-Inductive Donation (by Si)Increases
-CH₃ (Alkyl)Ge-CWeak σ-Inductive Donation (by C)Slightly Increases

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Tetrakis(trimethylsiloxy)germane, and how can yield and purity be maximized?

  • Methodology : Synthesis typically involves reacting germanium halides (e.g., GeCl₄) with trimethylsilanol under controlled conditions. A two-step approach is recommended:

Precursor preparation : Use anhydrous GeCl₄ and excess trimethylsilanol in an inert atmosphere (argon/nitrogen) to minimize hydrolysis.

Purification : Fractional distillation or sublimation (e.g., at 100–135°C under vacuum) to isolate the product. Yield optimization (80–90%) requires precise stoichiometric ratios and removal of volatile byproducts (e.g., HCl) via vacuum drying .

  • Key Data :

ParameterValue/Notes
Reaction Temperature0–25°C (exothermic reaction control)
SolventToluene or hexane (anhydrous)
Yield80–90% after sublimation

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural Analysis :

  • Single-crystal XRD : Resolves Ge–O bond lengths (e.g., ~1.73 Å) and tetrahedral geometry. Use MoKα radiation (λ = 0.71073 Å) with absorption correction (e.g., SADABS). Refinement parameters (R-factor < 0.05) ensure accuracy .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm trimethylsiloxy group integrity. Peaks at δ 0.1–0.3 ppm (¹H, CH₃) and δ 1–3 ppm (¹³C, Si–C) are diagnostic .
    • Data Table (XRD) :
ParameterValue
Crystal SystemCubic or Tetragonal
Space GroupPending data
Bond Length (Ge–O)1.73 ± 0.02 Å

Q. How does moisture affect the stability of this compound, and what handling protocols are essential?

  • Reactivity : Hydrolyzes slowly in humid air, releasing methanol and forming germanium oxides. Store under inert gas (argon) in sealed containers. Use gloveboxes for synthesis and handling .
  • Stability Data :

ConditionDecomposition Rate
Dry N₂ AtmosphereStable indefinitely
50% Relative HumidityPartial hydrolysis in 24 hrs

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the electronic and thermodynamic properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (≈3–4 eV) to assess electron mobility. Optimize geometry using B3LYP/6-311G(d,p) basis sets.
  • Molecular Dynamics (MD) : Simulate thermal stability (up to 300°C) and ligand dissociation pathways. Compare with experimental TGA data .
    • Key Insight : The bulky trimethylsiloxy groups sterically hinder Ge–O bond cleavage, enhancing thermal stability .

Q. What contradictions exist in reported Ge–O bond parameters, and how can they be resolved experimentally?

  • Data Discrepancies : Early powder XRD studies reported Ge–O bond lengths of 1.70–1.75 Å with ±0.04 Å uncertainty. Single-crystal studies reduced errors to ±0.008 Å, confirming tighter ranges (1.72–1.74 Å) .
  • Resolution Strategy :

Use high-resolution synchrotron XRD for improved signal-to-noise ratios.

Validate with EXAFS to probe local coordination environments .

Q. How does this compound serve as a precursor for Ge-based alloys, and what structural anomalies arise in CVD applications?

  • Application in Alloys : Acts as a low-temperature CVD precursor for Ge–Sn and Ge–Si–Sn alloys. Ligand decomposition at 200–400°C deposits pure Ge matrices, but deviations from Vegard’s law occur due to non-uniform Sn/Ge incorporation .
  • Experimental Design :

  • CVD Parameters :
ParameterValue
Deposition Temperature300–500°C
Carrier GasH₂ or N₂
  • Structural Anomalies : Alloy lattice parameters show 2–5% deviation from linear Vegard predictions, requiring HRTEM and EDS mapping for validation .

Methodological Best Practices

  • Data Triangulation : Cross-validate XRD results with NMR, IR, and computational models to address crystallographic ambiguities .
  • Safety Protocols : Use Schlenk lines for air-sensitive reactions and PPE (nitrile gloves, face shields) to prevent dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(trimethylsiloxy)germane
Reactant of Route 2
Tetrakis(trimethylsiloxy)germane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.